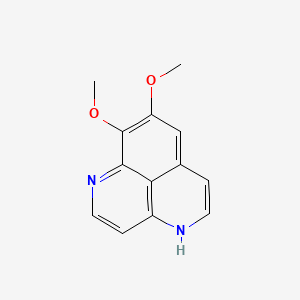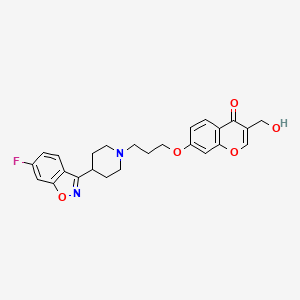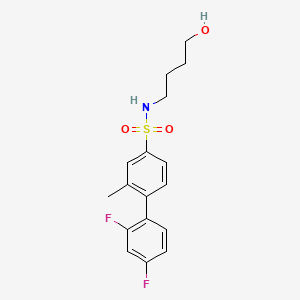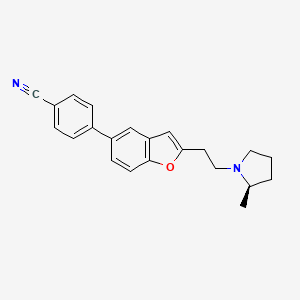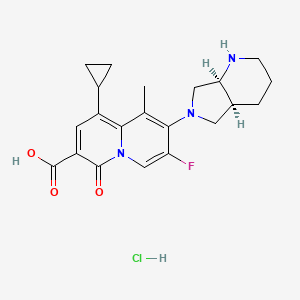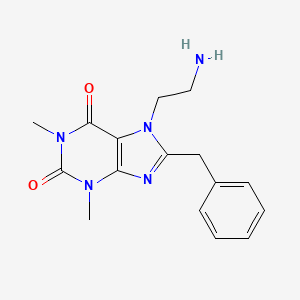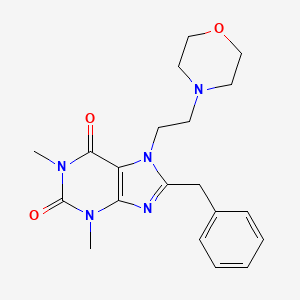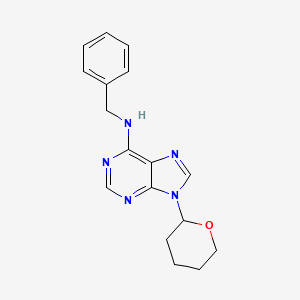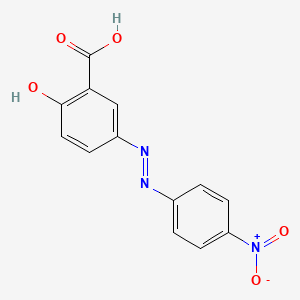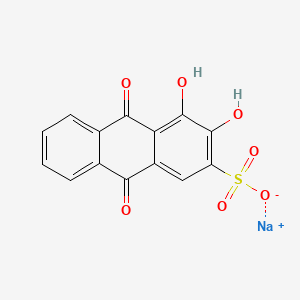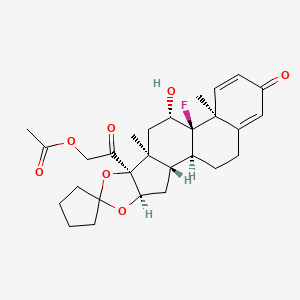
Amcinonide
Overview
Description
Amcinonide is a topical glucocorticoid used to treat itching, redness, and swelling associated with several dermatologic conditions such as atopic dermatitis and allergic contact dermatitis . It is a multi-functional small molecule corticosteroid that has been approved by the FDA and is currently marketed as an ointment, lotion, or cream .
Mechanism of Action
Target of Action
Amcinonide is a topical corticosteroid . Its primary targets are the glucocorticoid receptors present in the cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, and acts as an agonist . This interaction triggers a series of cellular responses, including the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the arachidonic acid pathway . By inducing lipocortins, this compound inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .
Pharmacokinetics
Once absorbed through the skin, this compound is metabolized primarily in the liver and then excreted by the kidneys
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction or inhibition of inflammation, redness, and swelling . This is achieved by suppressing the formation, release, and activity of endogenous chemical mediators of inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the product (ointment, lotion, or cream) can affect the absorption of the drug . Additionally, occlusive dressings may be used to supplement this compound treatment, particularly when treating psoriasis . .
Biochemical Analysis
Biochemical Properties
Amcinonide interacts with the glucocorticoid receptor, exhibiting weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling .
Cellular Effects
This compound influences cell function by reducing inflammation and pruritus. It achieves this by reducing or inhibiting the actions of chemicals in the body that cause these conditions . The exact cellular processes influenced by this compound are not entirely clear, but it is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Metabolic Pathways
This compound is metabolized primarily in the liver and is then excreted by the kidneys . It is involved in the metabolic pathways of the glucocorticoid and progesterone receptors .
Transport and Distribution
Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and is then excreted by the kidneys .
Subcellular Localization
As a glucocorticoid, it is likely to be found in the cytoplasm when inactive and translocates to the nucleus upon activation .
Preparation Methods
Amcinonide is synthesized from the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione and acetic anhydride . In this reaction, 11.1 grams of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione and 5.5 milliliters of acetic anhydride are consumed to produce 7.0 grams of pure this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Amcinonide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glucocorticoids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its role in modulating inflammation.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.
Comparison with Similar Compounds
Amcinonide is compared with other similar corticosteroids such as betamethasone, triamcinolone, and fluocinonide. While all these compounds are used to treat inflammatory skin conditions, this compound is unique in its specific molecular structure and its potency in reducing inflammation . Studies have shown that 0.1% this compound cream is significantly more bio-active than other corticosteroids like betamethasone 17-valerate .
Similar compounds include:
- Betamethasone
- Triamcinolone
- Fluocinonide
- Clobetasol
- Hydrocortisone
Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness and specific use in treating dermatologic conditions.
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-MOGDOJJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045905 | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.74e-03 g/L | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51022-69-6 | |
| Record name | Amcinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amcinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amcinonide exert its anti-inflammatory effects?
A1: While the provided research doesn't delve into the specific molecular interactions of this compound, it is classified as a glucocorticoid. Glucocorticoids generally work by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, ultimately leading to decreased inflammation.
Q2: What specific inflammatory mediators are affected by this compound treatment?
A: The research primarily focuses on clinical efficacy rather than detailed mechanistic studies. While it demonstrates this compound's effectiveness in reducing inflammation in conditions like eczema and psoriasis [, , , , , , , , , ], it doesn't specify which inflammatory mediators are directly impacted.
Q3: Does this compound's mechanism of action differ in various skin layers?
A: One study [] using a vasoconstrictor assay, plantar edema, and air pouch granuloma models in animals suggests that this compound might have varying levels of anti-inflammatory activity at different skin depths. It showed strong vasoconstriction (cutaneous), comparable activity to Triamcinolone Acetonide in plantar edema (subcutaneous), but weaker activity in the air pouch granuloma model (deeper tissues).
Q4: What is the molecular formula and weight of this compound?
A4: The research articles don't explicitly state the molecular formula and weight of this compound. This information can be easily found in drug databases or chemistry resources.
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: No, the provided articles focus on clinical trials, formulation comparisons, and some aspects of its mechanism. They don't include detailed spectroscopic analysis of this compound.
Q6: How effective is this compound in treating eczematous dermatitis compared to other topical corticosteroids?
A: Several studies indicate that this compound is comparable in efficacy to other topical corticosteroids like Halcinonide [, ], Betamethasone Valerate [, ], and Fluocinonide [, , ] for treating eczematous dermatitis and psoriasis. Some studies even suggest a potential advantage of this compound due to its twice-daily application schedule compared to the three-times-daily regimen of some comparators [, ].
Q7: Has this compound been studied in conditions other than eczema and psoriasis?
A: Yes, one study [] investigated the use of this compound lotion in treating seborrheic dermatitis of the scalp, demonstrating positive results compared to Betamethasone Valerate lotion.
Q8: What are the common side effects associated with this compound use?
A8: While the provided articles do mention side effects, this Q&A focuses on the scientific aspects. For information on side effects, please refer to the drug label or consult a healthcare professional.
Q9: Are there any reports of allergic contact dermatitis caused by this compound?
A: Yes, although considered rare, several studies [, , ] report cases of allergic contact dermatitis attributed to this compound. This highlights the importance of considering contact allergy in patients with persistent or worsening dermatitis despite appropriate treatment.
Q10: Are there studies investigating the stability of this compound formulations under different storage conditions?
A10: No, the provided research doesn't include any information regarding the stability of this compound formulations under various storage conditions.
Q11: Have any novel drug delivery systems been explored for this compound?
A: One study [, ] investigates a transdermal drug delivery system for this compound incorporating the drug into a pressure-sensitive adhesive layer. This system is proposed for the treatment of eyelid diseases like chalazion and blepharitis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


